molecular formula C9H8ClFO4 B13509715 3-Chloro-2-fluoro-6-(methoxymethoxy)benzoicacid

3-Chloro-2-fluoro-6-(methoxymethoxy)benzoicacid

Cat. No.: B13509715
M. Wt: 234.61 g/mol
InChI Key: ZVHIQCRXSNDXCS-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-6-(methoxymethoxy)benzoic acid is an organic compound with the molecular formula C9H8ClFO4 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methoxymethoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-6-(methoxymethoxy)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

3-Chloro-2-fluoro-6-(methoxymethoxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-6-(methoxymethoxy)benzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxymethoxy group can influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluoro-3-(methoxymethoxy)benzoic acid
  • 3-Fluoro-2-methoxybenzoic acid
  • 2-Fluoro-6-methoxybenzoic acid

Uniqueness

3-Chloro-2-fluoro-6-(methoxymethoxy)benzoic acid is unique due to the specific combination of chloro, fluoro, and methoxymethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8ClFO4

Molecular Weight

234.61 g/mol

IUPAC Name

3-chloro-2-fluoro-6-(methoxymethoxy)benzoic acid

InChI

InChI=1S/C9H8ClFO4/c1-14-4-15-6-3-2-5(10)8(11)7(6)9(12)13/h2-3H,4H2,1H3,(H,12,13)

InChI Key

ZVHIQCRXSNDXCS-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C(=C(C=C1)Cl)F)C(=O)O

Origin of Product

United States

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